3-Amino-6-bromo-5-methylpyrazine-2-carboxylic acid
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Overview
Description
3-Amino-6-bromo-5-methylpyrazine-2-carboxylic acid is an organic compound with the molecular formula C6H6BrN3O2 It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromo-5-methylpyrazine-2-carboxylic acid typically involves the bromination of methyl 3-amino-2-pyrazinecarboxylate. One common method includes the use of N-bromosuccinimide (NBS) in acetonitrile under reflux conditions . Another method involves the use of bromine in acetic acid at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis methods mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-bromo-5-methylpyrazine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amino group can undergo oxidation or reduction under suitable conditions.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Acetic Acid and Bromine: Used for bromination under acidic conditions.
Major Products Formed:
Substituted Pyrazines: Depending on the substituents introduced during the reactions, various substituted pyrazines can be formed.
Scientific Research Applications
3-Amino-6-bromo-5-methylpyrazine-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It is used in the synthesis of materials with specific properties for various industrial applications.
Mechanism of Action
The exact mechanism of action of 3-Amino-6-bromo-5-methylpyrazine-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. Further research is needed to elucidate the detailed mechanisms involved.
Comparison with Similar Compounds
- 3-Amino-6-bromopyrazine-2-carboxylic acid
- 3-Amino-5-bromo-6-methylpyrazine-2-carboxylic acid
Comparison: 3-Amino-6-bromo-5-methylpyrazine-2-carboxylic acid is unique due to the presence of both a bromine atom and a methyl group on the pyrazine ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-amino-6-bromo-5-methylpyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-2-4(7)10-3(6(11)12)5(8)9-2/h1H3,(H2,8,9)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONPBLJBGGBTFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)N)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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